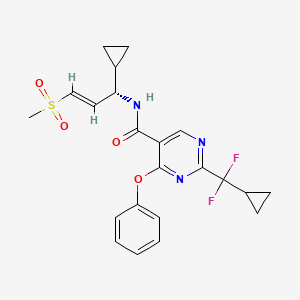

WRN inhibitor 8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H23F2N3O4S |

|---|---|

分子量 |

463.5 g/mol |

IUPAC 名称 |

2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C22H23F2N3O4S/c1-32(29,30)12-11-18(14-7-8-14)26-19(28)17-13-25-21(22(23,24)15-9-10-15)27-20(17)31-16-5-3-2-4-6-16/h2-6,11-15,18H,7-10H2,1H3,(H,26,28)/b12-11+/t18-/m1/s1 |

InChI 键 |

SGERSEZXZIVUEY-IENJSVCTSA-N |

手性 SMILES |

CS(=O)(=O)/C=C/[C@H](C1CC1)NC(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C(C4CC4)(F)F |

规范 SMILES |

CS(=O)(=O)C=CC(C1CC1)NC(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C(C4CC4)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of WRN Inhibition in MSI-H Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inhibition of Werner (WRN) helicase has emerged as a highly promising synthetic lethal strategy for the treatment of cancers exhibiting high microsatellite instability (MSI-H). This technical guide delineates the core mechanism of action of WRN inhibitors in MSI-H tumors, a condition caused by deficient DNA mismatch repair (dMMR). In these cancers, the absence of MMR leads to the accumulation of errors in repetitive DNA sequences, particularly the expansion of TA-dinucleotide repeats. These expanded repeats form non-canonical DNA secondary structures that stall replication forks, creating a critical dependency on the WRN helicase for their resolution and the maintenance of genomic integrity. Pharmacological inhibition of WRN's helicase activity in MSI-H cancer cells prevents the unwinding of these structures, leading to catastrophic DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. This targeted approach spares microsatellite stable (MSS) cells, which do not harbor these expanded repeats and are therefore not reliant on WRN for survival, offering a potentially wide therapeutic window. This guide will provide an in-depth exploration of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

The Principle of Synthetic Lethality in the Context of WRN and MSI-H

The therapeutic strategy of targeting WRN in MSI-H cancers is rooted in the concept of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways results in cell death, whereas the loss of either one alone is viable.[1] In MSI-H cancers, the primary defect lies in the MMR pathway. This deficiency is not lethal to the cancer cells; instead, it drives tumorigenesis by increasing the mutation rate. However, this creates a new vulnerability—a dependency on the WRN helicase to resolve the DNA replication stress caused by expanded TA-dinucleotide repeats that are a hallmark of MSI-H tumors.[2][3] Inhibition of WRN in this context creates a synthetic lethal scenario, selectively killing the MSI-H cancer cells.[1][2][4][5]

The Role of WRN Helicase in DNA Repair and Replication

WRN is a member of the RecQ family of DNA helicases, which are crucial for maintaining genomic stability.[5][6] The WRN protein possesses both a 3'-5' helicase activity, which unwinds DNA, and a 3'-5' exonuclease activity, which degrades DNA.[6] Its functions are multifaceted and include roles in DNA replication, recombination, and the repair of DNA double-strand breaks.[6][7] Specifically, WRN is involved in the resolution of complex DNA structures such as Holliday junctions, G-quadruplexes, and stalled replication forks.[6] In MSI-H cancers, it is the helicase function of WRN that is essential for cell survival, as it is required to unwind the secondary structures formed by expanded TA-dinucleotide repeats.[2][8][9]

The Molecular Mechanism of Action of WRN Inhibitors in MSI-H Cancer

The core mechanism of action of WRN inhibitors in MSI-H cancer can be broken down into a sequential cascade of events:

-

dMMR and the Formation of Expanded TA-Dinucleotide Repeats: In MSI-H tumors, the deficient mismatch repair system is unable to correct errors during DNA replication, leading to the progressive expansion of short tandem repeats, particularly TA-dinucleotide repeats.[2][3][9][10]

-

Formation of Secondary DNA Structures and Replication Stress: These expanded TA-repeats have a propensity to form non-B DNA secondary structures that act as physical impediments to the DNA replication machinery, causing replication forks to stall.[2][3][9]

-

WRN-Dependent Resolution of Stalled Replication Forks: In MSI-H cells, the WRN helicase is recruited to these stalled replication forks to unwind the problematic secondary structures, allowing for the restart of DNA replication and preventing the collapse of the replication fork.[2][3][9] This makes WRN essential for the survival of MSI-H cancer cells.

-

Pharmacological Inhibition of WRN Helicase Activity: Small molecule inhibitors of WRN, such as HRO761 and RO7589831, are designed to specifically block the ATP-dependent helicase activity of the WRN protein.[4][8] Some inhibitors, like HRO761, are allosteric, binding at the interface of the D1 and D2 helicase domains and locking WRN in an inactive conformation.[4] Others, such as RO7589831, are covalent inhibitors that bind to a cysteine residue in an allosteric pocket of the helicase domain.[11]

-

Accumulation of DNA Double-Strand Breaks: In the presence of a WRN inhibitor, the stalled replication forks at the expanded TA-repeats cannot be resolved. This leads to the collapse of the replication forks and the generation of DNA double-strand breaks (DSBs).[2][7][8][9]

-

Induction of Cell Cycle Arrest and Apoptosis: The overwhelming accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis) in the MSI-H cancer cells.[2][7][12] This cytotoxic effect is highly selective for MSI-H cells, with minimal impact on MSS cells that lack the expanded TA-repeats and are therefore not dependent on WRN for their survival.[2][8][12]

Signaling Pathway Diagram

Caption: Signaling pathway of WRN inhibitor action in MSI-H cancer cells.

Quantitative Data on WRN Inhibitor Activity

The preclinical evaluation of WRN inhibitors has demonstrated their potent and selective activity against MSI-H cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of WRN Inhibitors in MSI-H vs. MSS Colorectal Cancer Cell Lines

| Compound | Cell Line | MSI Status | GI50 (µM) | Reference |

| HRO-761 | SW48 | MSI-H | 0.227 | [13] |

| HCT 116 | MSI-H | Comparable to HRO-761 in SW48 | [13] | |

| SW620 | MSS | >15.2 (at least 67-fold higher than in SW48) | [13] | |

| KWR-095 | SW48 | MSI-H | 0.193 | [13] |

| HCT 116 | MSI-H | Comparable to HRO-761 | [13] | |

| SW620 | MSS | >15.2 | [13] | |

| KWR-137 | SW48 | MSI-H | ~0.454 | [13] |

| HCT 116 | MSI-H | Comparable to HRO-761 | [13] | |

| SW620 | MSS | >15.2 | [13] |

Table 2: In Vitro ATPase Inhibitory Activity of WRN Inhibitors

| Compound | IC50 (µM) | Reference |

| HRO-761 | 0.088 | [13] |

| KWR-095 | Similar or better than HRO-761 | [13] |

| KWR-137 | Similar or better than HRO-761 | [13] |

Table 3: Early Clinical Trial Data for RO7589831 in Advanced Solid Tumors with MSI-H/dMMR

| Parameter | Value | Reference |

| Number of Efficacy-Evaluable Patients | 32 | [14] |

| Partial Responses | 4 (2 confirmed, 2 unconfirmed) | [14] |

| Disease Control Rate | 68.8% | [14] |

| Stable Disease | 62.5% | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Cell Viability/Proliferation Assays

Objective: To determine the effect of WRN inhibitors on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., SW48 for MSI-H, SW620 for MSS) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the WRN inhibitor (e.g., HRO-761, KWR-095) for a specified duration (e.g., 96 hours).

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal growth inhibition (GI50) values are calculated using non-linear regression analysis in software like GraphPad Prism.

WRN ATPase Activity Assay

Objective: To measure the in vitro inhibitory effect of compounds on the ATPase activity of the WRN protein.

Methodology:

-

Reaction Mixture: The assay is typically performed in a 384-well plate containing recombinant WRN protein, a DNA substrate (e.g., a forked duplex), and ATP in a suitable reaction buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set time.

-

Detection of ATP Hydrolysis: The amount of ADP produced, which is directly proportional to the ATPase activity, is measured. This can be done using a variety of methods, such as a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of WRN inhibitors in a living organism.

Methodology:

-

Cell Implantation: An MSI-H cancer cell line (e.g., SW48) is subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: The WRN inhibitor (e.g., KWR-095 at 40 mg/kg) or vehicle is administered to the mice, typically orally, once daily for a specified period (e.g., 14 days).[13]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Experimental Workflow Diagram

Caption: General experimental workflow for WRN inhibitor development.

Conclusion

The inhibition of WRN helicase represents a paradigm of precision oncology, exploiting a synthetic lethal interaction that is highly specific to MSI-H cancers. The mechanism of action is intricately linked to the unique genomic instability landscape of these tumors, particularly the expansion of TA-dinucleotide repeats. The potent and selective activity of WRN inhibitors in preclinical models, along with promising early clinical data, underscores the therapeutic potential of this approach for patients with MSI-H tumors, including those who are resistant to immunotherapy. Further research and clinical development are poised to solidify the role of WRN inhibitors in the armamentarium of targeted cancer therapies.

References

- 1. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel WRN inhibitors for treating MSI-H colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. oaepublish.com [oaepublish.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 13. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 14. firstwordpharma.com [firstwordpharma.com]

The Discovery and Synthesis of WRN Inhibitor HRO761: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR).[1][2][3] This vulnerability has spurred the development of WRN inhibitors as a promising new class of precision oncology therapeutics.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of HRO761, a first-in-class, potent, and selective allosteric inhibitor of WRN helicase.[2][4][5][6] HRO761 is currently in clinical development for the treatment of MSI-high (MSI-H) solid tumors.[4][5][6]

Discovery and Optimization

The journey to identify HRO761 began with a high-throughput screening campaign to identify compounds that could bind to the WRN protein.[2] An iterative screening process, informed by the identification of an initial covalent hit, led to the discovery of a single validated, non-covalent hit from a library of 150,000 compounds.[2][7]

Subsequent lead optimization was driven by a lipophilic efficiency (LipE)-focused strategy.[2] However, enhancing functional activity initially came at the cost of increased molecular weight and poor permeability.[2][7] The medicinal chemistry team overcame this challenge by employing a "chameleonic" transformation strategy, guided by computational modeling, to simultaneously improve permeability and LipE.[2] This approach, which involved transformations like the introduction of an ortho-methyl aniline and a hydroxy pyrimidine, successfully yielded HRO761, a compound with high permeability and low clearance despite a molecular weight over 700 Da.[2][5]

Synthesis of HRO761

The chemical synthesis of HRO761 has been described in patent WO2022/249060.[8][9] The synthesis is a multi-step process culminating in the final compound. While the full, detailed synthesis scheme is extensive and proprietary, it is outlined in the aforementioned patent documentation.

Mechanism of Action

HRO761 is an allosteric inhibitor that binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[4][5] This binding event locks the helicase in an inactive conformation, preventing its essential functions in DNA replication and repair.[4][5] The binding of HRO761 induces a 180° rotation of the D1 and D2 domains relative to the ATP-bound state, which disrupts the ATP-binding site and displaces the critical Walker motif.[5] This allosteric mechanism of inhibition confers high selectivity for WRN over other related RecQ helicases.[5]

In MSI-H cancer cells, the inhibition of WRN's helicase activity leads to the accumulation of unresolved DNA secondary structures, particularly at expanded TA-dinucleotide repeats.[6] This triggers a cascade of events including DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6] A key consequence of HRO761 treatment in MSI-H cells is the induction of a DNA damage response (DDR), characterized by the phosphorylation of ATM and CHK2.[5] This is followed by the proteasome-mediated degradation of the WRN protein itself, a phenomenon not observed in microsatellite stable (MSS) cells.[5][10] This selective degradation of WRN in MSI-H cells further potentiates the anti-tumor effect of HRO761.[5][10] The anti-proliferative effects of HRO761 have been shown to be independent of p53 status.[5][11]

Quantitative Data

The following tables summarize the key quantitative data for HRO761 from preclinical studies.

| Parameter | Value | Assay/Context | Reference |

| Biochemical IC50 | 100 nM | WRN ATPase assay (at 20-fold Km of ATP) | [5] |

| Cellular GI50 | 40 nM | 4-day proliferation assay in SW48 (MSI-H) cells | [5] |

| Cellular GI50 Range | 50 - 1,000 nM | Clonogenic assay in various MSI-H cancer cells | [5] |

| Target Engagement (PS50) | 10 - 100 nM | WRN protein stabilization in cell lysates | [5] |

Table 1: In Vitro Potency and Target Engagement of HRO761

| Species | Parameter | Value/Observation | Reference |

| Mouse | Oral Bioavailability | Dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models | [5][11] |

| Preclinical Species | Pharmacokinetics (PK) | Excellent PK profiles with high permeability and low clearance | [2][12] |

Table 2: In Vivo and Pharmacokinetic Profile of HRO761

Experimental Protocols

WRN Helicase ATPase Assay

The ATPase activity of the WRN helicase is a key measure of its enzymatic function and is used to determine the biochemical potency of inhibitors. The ADP-Glo™ Kinase Assay from Promega is a commonly used platform for this purpose.[12][13]

Principle: This assay quantifies the amount of ADP produced in the ATPase reaction. The assay is performed in two steps: first, the ATPase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then detected via a luciferase-based luminescent signal.[12][13]

Protocol Outline:

-

Kinase Reaction:

-

Prepare a reaction mixture containing WRN helicase, a DNA substrate (e.g., a 45-oligonucleotide with a flap structure), and ATP in a suitable kinase buffer.[13]

-

Add the test compound (HRO761) at various concentrations.

-

Incubate the reaction at room temperature to allow for ATP hydrolysis.

-

-

ATP Depletion:

-

ADP Detection:

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the WRN ATPase activity.[12]

-

Cell Proliferation Assay

Cell proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a widely used method.[8][14]

Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][14]

Protocol Outline:

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with a range of concentrations of HRO761.

-

Incubate for a specified period (e.g., 4 to 14 days, depending on the assay format - proliferation vs. clonogenic).[5]

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.[14]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[14]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[14]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the number of viable cells.[14]

-

Immunoblotting for WRN Degradation and DNA Damage Response

Immunoblotting (Western blotting) is used to detect specific proteins in a sample and is crucial for confirming the mechanism of action of HRO761, including the degradation of WRN and the activation of the DNA damage response pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol Outline:

-

Cell Lysis:

-

Treat MSI-H and MSS cells with HRO761 for various time points (e.g., 8 to 24 hours).[5]

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for WRN, phospho-ATM (Ser1981), phospho-CHK2 (Thr68), γH2AX, and a loading control (e.g., actin).[5][13]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: Workflow for the discovery and development of HRO761.

Caption: Mechanism of action of HRO761 in MSI-H versus MSS cells.

Conclusion

HRO761 is a testament to the power of innovative drug discovery strategies in tackling challenging cancer targets. Its unique allosteric mechanism of action and its selective lethality in MSI-H cancer cells provide a strong rationale for its ongoing clinical development. This technical guide has summarized the key aspects of its discovery, synthesis, and preclinical characterization, offering a valuable resource for researchers and clinicians in the field of oncology. The continued investigation of HRO761 and other WRN inhibitors holds great promise for a new wave of targeted therapies for patients with MSI-H tumors.

References

- 1. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]

- 2. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 3. Discovery of novel WRN inhibitors for treating MSI-H colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [ideas.repec.org]

- 5. promega.com [promega.com]

- 6. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 13. promega.com [promega.com]

- 14. ch.promega.com [ch.promega.com]

In-Depth Technical Guide: Binding Affinity and Kinetics of WRN Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of WRN inhibitor 8, a novel antagonist of the Werner syndrome ATP-dependent helicase (WRN). Given the critical role of WRN in the survival of microsatellite instability-high (MSI-H) cancer cells, understanding the binding affinity and kinetics of its inhibitors is paramount for the development of targeted cancer therapies.

Quantitative Binding Data

This compound has been identified as a potent inhibitor of WRN helicase activity. While detailed kinetic and equilibrium binding constants for this compound are not yet publicly available in the scientific literature, its half-maximal inhibitory concentration (IC50) has been determined. For a comprehensive understanding, this section presents the available data for this compound alongside data from other well-characterized WRN inhibitors to provide a comparative context.

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound | IC50 | 48 nM | In vitro helicase assay | |

| GI50 (HCT-116) | 16.99 nM | Cell proliferation assay (5 days) | ||

| GI50 (SW480) | 13,640 nM | Cell proliferation assay (5 days) | ||

| HRO761 | IC50 (ATPase) | 100 nM | Biochemical ATPase assay | |

| GI50 (SW48) | 40 nM | Cell proliferation assay (4 days) | ||

| VVD-214 | IC50 | 131.6 nM | Not specified | |

| NSC 617145 | IC50 | 230 nM | In vitro helicase assay on a forked duplex substrate |

Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. GI50 (Half-maximal growth inhibition) represents the concentration of a substance that inhibits cell growth by 50%.

Signaling Pathway and Mechanism of Action

The Werner (WRN) helicase is a critical enzyme in the maintenance of genomic stability, particularly in the context of DNA replication and repair. In cancer cells with high microsatellite instability (MSI-H), which are deficient in the mismatch repair (MMR) pathway, there is a synthetic lethal dependence on WRN. These cells rely on WRN to resolve replication stress at expanded microsatellite repeats. Inhibition of WRN's helicase activity in MSI-H cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.

Caption: WRN inhibition in MSI-H cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of WRN inhibitors. The following sections provide step-by-step protocols for assays relevant to determining the binding affinity and kinetics of compounds like this compound.

Fluorescence-Based Helicase Unwinding Assay

This assay measures the ability of a WRN inhibitor to block the DNA unwinding activity of the WRN helicase. The assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the other. Unwinding of the DNA duplex by WRN separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human WRN protein

-

Forked DNA substrate (e.g., 5'-FAM labeled oligo annealed to a 3'-Dabcyl labeled oligo)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% (v/v) Tween-20

-

ATP solution (100 mM)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in DMSO. Then, dilute each concentration into the assay buffer to the desired final concentration (ensure the final DMSO concentration is ≤1%).

-

Dilute the WRN protein to the working concentration (e.g., 2 nM) in cold assay buffer.

-

Prepare the DNA substrate at the working concentration (e.g., 10 nM) in assay buffer.

-

Prepare a 2X ATP solution (e.g., 4 mM) in assay buffer.

-

-

Assay Setup:

-

Add 25 µL of assay buffer to all wells of the 96-well plate.

-

Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Add 10 µL of the diluted WRN protein to the "test inhibitor" and "positive control" wells. Add 10 µL of assay buffer to the "negative control" (no enzyme) wells.

-

Add 10 µL of the DNA substrate to all wells.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Initiate Reaction and Measure Fluorescence:

-

Initiate the reaction by adding 50 µL of the 2X ATP solution to all wells. The final reaction volume is 100 µL.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 525 nm emission for FAM).

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Determine the initial rate of the reaction (linear phase) for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the "positive control" (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human WRN protein

-

This compound (or other test compounds)

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the WRN protein (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for initial experiments).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in running buffer (e.g., ranging from 0.1 to 10 times the expected Kd). Include a buffer-only (zero concentration) sample for blank subtraction.

-

Inject the inhibitor solutions over the immobilized WRN surface at a constant flow rate (e.g., 30 µL/min). The injection time (association phase) is typically 120-180 seconds, followed by a dissociation phase where only running buffer flows over the surface (e.g., 300-600 seconds).

-

After each cycle, regenerate the sensor surface if necessary by injecting a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the response from a reference flow cell and the response from the blank injections.

-

Globally fit the association and dissociation curves for all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human WRN protein

-

This compound (or other test compounds)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

DMSO

Procedure:

-

Sample Preparation:

-

Dialyze the WRN protein extensively against the ITC buffer to ensure a perfect buffer match.

-

Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution in the sample cell to minimize heats of dilution.

-

Determine the accurate concentrations of the protein and inhibitor solutions.

-

Degas all solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the WRN protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 1-2 µL) of the inhibitor solution into the protein solution, with sufficient time between injections for the signal to return to baseline. A typical experiment consists of 20-30 injections.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the ITC analysis software.

-

The fitting will provide the binding affinity (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Experimental Workflow for Inhibitor Characterization

The characterization of a novel WRN inhibitor typically follows a structured workflow, starting from initial screening to detailed kinetic and cellular analysis.

Caption: A typical workflow for characterizing WRN inhibitors.

Conclusion

This compound demonstrates potent inhibition of WRN helicase activity, making it a promising candidate for further investigation as a therapeutic agent for MSI-H cancers. While detailed binding kinetics and affinity data for this specific compound are not yet in the public domain, the experimental protocols and workflow outlined in this guide provide a robust framework for its comprehensive characterization. The continued development and analysis of WRN inhibitors will be crucial in advancing precision oncology for patients with MSI-H tumors.

In Vitro Characterization of WRN Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of WRN inhibitor 8 (also referred to as Example 224), a potent and selective inhibitor of Werner syndrome helicase (WRN). This document details the core methodologies for evaluating its biochemical activity, cellular effects, and mechanism of action, with a focus on its synthetic lethal interaction in microsatellite instability-high (MSI-H) cancer cells.

Core Concepts: Synthetic Lethality of WRN Inhibition

Werner syndrome helicase is a key enzyme involved in DNA repair and maintaining genomic stability.[1] In cancer cells with high microsatellite instability, a condition caused by a deficient mismatch repair (dMMR) system, there is a heightened reliance on WRN for survival.[2] Inhibition of WRN in these MSI-H cancer cells leads to an accumulation of DNA damage and replication stress, ultimately triggering cell death, a concept known as synthetic lethality.[1] WRN inhibitors, such as this compound, are designed to exploit this vulnerability, offering a targeted therapeutic strategy for MSI-H tumors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of this compound.

| Parameter | Value | Assay |

| IC50 | 48 nM | WRN Helicase Inhibition |

Table 1: Biochemical Activity of this compound. The half-maximal inhibitory concentration (IC50) was determined in a biochemical assay measuring WRN helicase activity.[3][4]

| Cell Line | GI50 | Assay | Treatment Duration |

| HCT-116 (MSI-H) | 0.01699 µM | Cell Proliferation | 5 days |

| SW480 (MSI-H) | 13.64 µM | Cell Proliferation | 5 days |

Table 2: Anti-proliferative Activity of this compound. The half-maximal growth inhibition (GI50) was determined in MSI-H colorectal cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assay: In Vitro WRN Helicase Inhibition (Fluorescence-Based)

This assay measures the ability of this compound to block the DNA unwinding activity of the WRN helicase enzyme. The assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the other. Helicase-mediated unwinding separates the strands, leading to an increase in fluorescence.

Materials:

-

Recombinant human WRN protein

-

This compound (dissolved in DMSO)

-

Forked DNA substrate (e.g., 5'-FAM/3'-dabcyl)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

ATP

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add recombinant WRN protein to all wells except the negative control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.

-

Immediately measure fluorescence intensity at regular intervals using a plate reader.

-

Calculate the rate of DNA unwinding and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Assay: Cell Proliferation (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines by measuring ATP levels, which are indicative of metabolically active cells.

Materials:

-

HCT-116 and SW480 cell lines

-

Cell culture medium (e.g., McCoy's 5A for HCT-116, Leibovitz's L-15 for SW480) with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in opaque-walled 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for 5 days.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the GI₅₀ value by plotting cell viability against the inhibitor concentration.[5][6]

Cell-Based Assay: Western Blot for DNA Damage Markers

This method is used to detect the induction of DNA damage and apoptosis in response to this compound treatment by probing for key protein markers.

Materials:

-

MSI-H cancer cell line (e.g., HCT-116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-γH2AX (Ser139), anti-cleaved PARP (Asp214)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound in MSI-H Cancer Cells

References

Whitepaper: The Role of WRN Inhibitor 8 in the Modulation of DNA Repair Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Werner syndrome ATP-dependent helicase (WRN) is a critical enzyme for maintaining genomic stability, playing pivotal roles in DNA replication, recombination, and repair. Its deficiency leads to Werner syndrome, a disorder characterized by premature aging and cancer predisposition. Recently, WRN has emerged as a prime therapeutic target in oncology, particularly through the concept of synthetic lethality in cancers exhibiting microsatellite instability (MSI). WRN inhibitor 8 is a potent small molecule inhibitor of the WRN helicase. This technical guide provides an in-depth analysis of the effects of WRN inhibition on DNA repair pathways, drawing upon data from this compound and other well-characterized inhibitors that share its mechanism of action. We detail the core principle of synthetic lethality in MSI cancers, the inhibitor's impact on specific repair pathways such as the Fanconi Anemia (FA) pathway, non-homologous end joining (NHEJ), and homologous recombination (HR), and provide detailed experimental protocols and quantitative data to support these findings.

Introduction: WRN as a Therapeutic Target

The WRN protein, a member of the RecQ helicase family, is unique due to its possession of both 3'-5' helicase and 3'-5' exonuclease activities. It is integral to the cellular response to DNA damage, particularly in the stabilization and restart of stalled replication forks and the processing of complex DNA structures[1].

A breakthrough in oncology research identified a synthetic lethal relationship between the inhibition of WRN and cancers with high microsatellite instability (MSI-H)[2][3]. MSI-H tumors, which are deficient in the DNA mismatch repair (MMR) pathway, accumulate insertions and deletions in repetitive DNA sequences, known as microsatellites[2]. A significant subset of these are (TA)n dinucleotide repeats, which can form secondary structures that impede DNA replication. WRN is essential for resolving these structures; its absence or inhibition in MSI-H cells leads to catastrophic DNA damage and cell death, while normal, microsatellite-stable (MSS) cells are largely unaffected[2][4].

This compound is a potent inhibitor of the WRN helicase domain[5][6]. While detailed peer-reviewed studies specifically on this compound are limited, its high potency suggests a mechanism of action consistent with other extensively studied WRN inhibitors. This guide will, therefore, describe the effects of WRN inhibition on DNA repair by synthesizing data from across this class of molecules.

Core Mechanism of Action: Synthetic Lethality in MSI-H Cancers

The primary therapeutic mechanism of WRN inhibitors is the targeted killing of MSI-H cancer cells. This process is initiated by the specific genomic context of these cells.

-

MMR Deficiency and Microsatellite Instability: In MSI-H cells, the MMR machinery is defective, leading to the expansion of simple sequence repeats, particularly (TA)n dinucleotide repeats[2][4].

-

Formation of Secondary Structures: These expanded (TA)n repeats have a high propensity to form non-B DNA secondary structures that are difficult for the standard replication machinery to navigate, causing replication fork stalling[2].

-

WRN's Essential Role: The helicase activity of WRN is required to unwind and resolve these secondary structures, allowing for the completion of DNA replication and preventing DNA damage[2][4].

-

Consequence of WRN Inhibition: Pharmacological inhibition of WRN's helicase activity prevents the resolution of these structures. The stalled replication forks collapse, leading to the formation of toxic DNA double-strand breaks (DSBs)[4][7].

-

Selective Cell Death: The overwhelming accumulation of DSBs triggers a DNA damage response (DDR), cell cycle arrest, and ultimately apoptosis, selectively in the WRN-dependent MSI-H cancer cells[8][9].

Caption: Synthetic lethality pathway induced by WRN inhibition in MSI-H cancer cells.

Modulation of Specific DNA Repair Pathways

Beyond its role in replication fork maintenance in MSI-H cells, WRN inhibition also has profound effects on canonical DNA repair pathways, particularly when cells are challenged with other DNA damaging agents. These effects are most clearly elucidated in cells with pre-existing DNA repair deficiencies, such as those lacking a functional Fanconi Anemia (FA) pathway.

Interaction with the Fanconi Anemia (FA) Pathway

The FA pathway is the primary mechanism for the repair of DNA interstrand crosslinks (ICLs), which are highly toxic lesions that covalently link both strands of the DNA duplex.

-

Synergistic Toxicity: Studies using the WRN inhibitor NSC 617145 have shown that cells deficient in the FA protein FANCD2 (FA-D2-/-) are hypersensitive to the combination of WRN inhibition and an ICL-inducing agent like Mitomycin C (MMC)[10][11][12].

-

Induction of DSBs and Genomic Instability: This synergistic treatment leads to a massive increase in DSBs and chromosomal aberrations[11][13]. In the absence of a functional FA pathway to perform the initial ICL incision and unhooking, stalled replication forks at the crosslink are subject to processing by other pathways. When WRN is also inhibited, these alternative processing mechanisms fail, leading to fork collapse and DSB formation[11].

Impact on Non-Homologous End Joining (NHEJ)

NHEJ is a major pathway for repairing DSBs. It can be divided into the canonical, high-fidelity classical NHEJ (c-NHEJ) and a more error-prone alternative NHEJ (alt-NHEJ).

-

Shift Towards Error-Prone Repair: In FA-deficient cells co-treated with MMC and a WRN inhibitor, there is a notable increase in DSBs being processed by NHEJ, as evidenced by the accumulation of foci of phosphorylated DNA-PKcs (a key NHEJ protein)[10][13]. This suggests that when both the FA pathway and WRN-mediated fork stability are compromised, the cell shunts the resulting DSBs into the NHEJ pathway, which can be mutagenic[12][13].

-

WRN's Regulatory Role: Independent studies have shown that WRN itself regulates the choice between c-NHEJ and alt-NHEJ. WRN promotes c-NHEJ while its non-enzymatic functions inhibit alt-NHEJ by suppressing the recruitment of resection factors like MRE11 and CtIP[14]. Therefore, inhibiting WRN may directly contribute to a shift towards the more mutagenic alt-NHEJ pathway.

Impact on Homologous Recombination (HR)

HR is a high-fidelity DSB repair pathway that uses a sister chromatid as a template.

-

Interference with Late-Stage HR: In the FA-deficient, MMC-treated context, WRN inhibition leads to an accumulation of Rad51 foci[11][12]. Rad51 is the central recombinase in HR that forms a nucleoprotein filament on resected DNA. The accumulation of these foci, alongside evidence of DSBs, suggests that while the initial steps of HR (resection and Rad51 loading) may occur, WRN's helicase activity is required for later steps, such as the processing of recombination intermediates like D-loops or Holliday junctions[1][11]. Inhibition of WRN traps these intermediates, leading to unresolved HR and persistent DNA damage signals.

Caption: Impact of WRN inhibition on DNA repair pathway choice in FA-deficient cells.

Quantitative Data Summary

The efficacy of WRN inhibitors is quantified through biochemical and cell-based assays. The tables below summarize key data for this compound and provide comparative context with other well-studied inhibitors.

Table 1: Potency and Cellular Activity of WRN Inhibitors

| Inhibitor | Target | Assay Type | Value | Cell Line / Context | Citation |

| This compound | WRN Helicase | Biochemical IC₅₀ | 48 nM | N/A | [5][6] |

| This compound | Cell Proliferation | GI₅₀ (5-day) | 17 nM | HCT-116 (MSI-H) | [6] |

| This compound | Cell Proliferation | GI₅₀ (5-day) | 13,640 nM | SW480 (MSS) | [6] |

| HRO761 | WRN Helicase | Biochemical IC₅₀ (ATPase) | 100 nM | N/A | [8][15] |

| HRO761 | Cell Proliferation | GI₅₀ (4-day) | 40 nM | SW48 (MSI-H) | [8] |

| NSC 617145 | WRN Helicase | Biochemical IC₅₀ | 230 nM | N/A | [5] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration.

Table 2: Induction of DNA Damage Markers by WRN Inhibitors

| Inhibitor | Cell Line (Status) | Treatment | Marker | Result | Citation |

| HRO761 | HCT-116 (MSI-H) | 10 µM, 8h | pATM (S1981) | Strong Increase | [8] |

| HRO761 | HCT-116 (MSI-H) | 10 µM, 8h | pCHK2 (T68) | Strong Increase | [8] |

| HRO761 | HCT-116 (MSI-H) | 10 µM, 8h | γH2AX | Strong Increase | [8] |

| HRO761 | CAL33 (MSS) | 10 µM, 8h | pATM, pCHK2, γH2AX | No significant change | [8] |

| NSC 617145 | FA-D2-/- | 0.5 µM + 9.4 nM MMC, 48h | γH2AX | Synergistic Increase | [11] |

| NSC 617145 | FA-D2-/- | 0.5 µM + 9.4 nM MMC, 48h | DNA-PKcs pS2056 foci | Significant Increase | [13] |

| NSC 617145 | FA-D2-/- | 0.5 µM + 9.4 nM MMC, 48h | Rad51 foci | Significant Increase | [11] |

Key Experimental Protocols

The following are standardized protocols for assays commonly used to evaluate the cellular effects of WRN inhibitors.

Cell Proliferation Assay (CellTiter-Glo)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HCT-116, SW48) in a 96-well opaque-walled plate at a density of 500-2000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare a serial dilution of this compound (e.g., from 30 µM to 1 nM) in culture medium. Add the diluted compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for the desired period (e.g., 4-5 days) at 37°C, 5% CO₂.

-

Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.

-

Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve to calculate the GI₅₀ value.

Caption: Workflow for a CellTiter-Glo cell proliferation assay.

Immunoblotting for DNA Damage Response (DDR) Markers

This protocol is used to detect the phosphorylation and abundance of key DDR proteins.

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentration of WRN inhibitor (e.g., 1-10 µM) or DMSO for a specified time (e.g., 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-15% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-pATM, anti-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for immunoblotting of DNA damage response proteins.

Immunofluorescence for DNA Damage Foci

This technique visualizes the formation of nuclear foci representing the accumulation of DNA repair proteins at sites of damage.

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Treat cells with WRN inhibitor and/or other agents as required.

-

Fixation and Permeabilization: Wash with PBS. Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibody (e.g., anti-γH2AX, anti-Rad51) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide with mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of foci per nucleus using image analysis software (e.g., ImageJ).

Caption: Workflow for immunofluorescent staining of DNA damage foci.

Conclusion and Future Directions

This compound and other compounds in its class represent a promising new pillar in precision oncology. By exploiting the synthetic lethal vulnerability of MSI-H cancers, these inhibitors offer a highly selective method for inducing tumor cell death while sparing healthy tissues. The profound effects of WRN inhibition on multiple DNA repair pathways—including its synergistic toxicity with FA pathway deficiency and its modulation of NHEJ and HR—highlight its potential in combination therapies. Future research should focus on further elucidating the mechanisms of resistance, identifying additional patient populations that may benefit from WRN inhibition, and exploring rational combination strategies, such as with PARP inhibitors or checkpoint blockades, to enhance therapeutic efficacy. The continued development of potent and selective agents like this compound is poised to provide a significant clinical benefit for patients with historically difficult-to-treat malignancies.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]

- 3. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. WRN regulates pathway choice between classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]

WRN inhibitor 8 and synthetic lethality in dMMR cells

An In-depth Technical Guide on WRN Inhibitor 8 and its Synthetic Lethality in dMMR Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a promising therapeutic target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). The synthetic lethal relationship between WRN inhibition and dMMR status offers a targeted therapeutic strategy for these often hard-to-treat cancers. This document provides a detailed technical overview of a specific WRN helicase inhibitor, designated as "this compound" (also referred to as "Example 224" in patent literature), focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization.

Introduction to WRN and Synthetic Lethality in dMMR Cancers

Werner syndrome helicase, a member of the RecQ family of DNA helicases, plays a critical role in maintaining genome stability through its functions in DNA replication, repair, and recombination. In cancers with a deficient mismatch repair (dMMR) system, the accumulation of errors in repetitive DNA sequences, known as microsatellite instability (MSI), creates a unique dependency on WRN for cell survival. The inhibition of WRN in these dMMR/MSI-high (MSI-H) cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis, while largely sparing cells with proficient mismatch repair (pMMR). This selective killing of cancer cells based on their genetic background is a classic example of synthetic lethality, providing a promising avenue for targeted cancer therapy.

This compound: A Potent and Selective Helicase Inhibitor

This compound is a small molecule inhibitor of the WRN helicase with potent biochemical and cellular activity. Its development as a targeted therapy for dMMR/MSI-H cancers is based on the principle of exploiting the synthetic lethal vulnerability of these tumors.

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by its potent inhibition of the WRN helicase enzyme and its selective growth-inhibitory effects on dMMR/MSI-H cancer cell lines.

| Parameter | Value | Cell Line | MSI Status | Notes |

| IC50 (Helicase Assay) | 48 nM | - | - | Biochemical assay measuring the concentration of inhibitor required to reduce WRN helicase activity by 50%. |

| GI50 (Cell Proliferation) | 0.01699 µM | HCT-116 | MSI-H | Cell-based assay measuring the concentration of inhibitor required to inhibit cell growth by 50% over a 5-day incubation period. |

| GI50 (Cell Proliferation) | 13.64 µM | SW480 | MSS | Cell-based assay demonstrating significantly lower potency in a microsatellite stable cell line, highlighting selectivity. |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of WRN Inhibition in dMMR Cells

The following diagram illustrates the proposed mechanism of action for WRN inhibitors in dMMR/MSI-H cancer cells, leading to synthetic lethality.

Preclinical Pharmacology of the WRN Inhibitor HRO761: A Technical Guide

This technical guide provides an in-depth overview of the preclinical pharmacology of HRO761, a first-in-class, potent, and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN). HRO761 is currently in clinical development for the treatment of cancers with microsatellite instability (MSI).[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, in vitro and in vivo activity, and the experimental methodologies used to characterize this novel therapeutic agent.

Introduction: The Rationale for WRN Inhibition

The WRN helicase, a key enzyme in DNA repair and genome maintenance, has been identified as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI).[1][3] MSI arises from a deficient DNA mismatch repair (MMR) system, leading to the accumulation of mutations, particularly in repetitive DNA sequences.[5] Tumors with high levels of MSI (MSI-H) become dependent on WRN for survival, making WRN an attractive therapeutic target for this specific cancer subtype.[1][3] HRO761 was developed to exploit this synthetic lethal relationship, offering a targeted therapy approach for MSI-H tumors.[1][3]

Mechanism of Action

HRO761 is an allosteric inhibitor of WRN.[1][3][5] Structural studies have revealed that it binds to a non-conserved allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein.[5][6] This binding event locks WRN into an inactive conformation, preventing its helicase activity.[1][3][5]

The inhibition of WRN's function in MSI-H cancer cells leads to the accumulation of DNA double-strand breaks, triggering a robust DNA Damage Response (DDR).[7] This response is characterized by the activation of the ATM-CHK2 signaling pathway.[5] A key consequence of this DDR activation is the proteasome-mediated degradation of the WRN protein itself, a phenomenon observed selectively in MSI cells.[1][2][3][5] The culmination of DNA damage and cell cycle arrest ultimately leads to selective cell death in MSI-H cancer cells, while sparing microsatellite stable (MSS) cells.[1][3] This selective activity is independent of the p53 tumor suppressor protein status.[1][2][3][5]

Quantitative Preclinical Data

The preclinical activity of HRO761 has been characterized through various in vitro and in vivo assays. The data highlights its potency and selectivity for MSI-H cancer cells.

Table 1: In Vitro Activity of HRO761

| Assay Type | Metric | Cell Line / Target | Value | Reference |

|---|---|---|---|---|

| Biochemical Assay | IC₅₀ | WRN ATPase | 100 nM | [5][8] |

| Cell Proliferation | GI₅₀ | SW48 (MSI-H) | 40 - 50 nM | [5][8] |

| Cell Proliferation | GI₅₀ | DLD1 WRN-KO (MSS) | >10 µM | [8] |

| Clonogenic Assay | GI₅₀ Range | Various MSI-H cells | 50 - 1,000 nM |[5] |

Table 2: In Vivo Efficacy of HRO761 in Xenograft Models

| Model Type | Cancer Type | Dosing | Outcome | Reference |

|---|---|---|---|---|

| Cell-Derived Xenograft (CDX) | SW48 (MSI-H Colorectal) | Oral, daily, doses >40 mg/kg | Complete tumor regression | [2] |

| Cell-Derived Xenograft (CDX) | SW48 (MSI-H Colorectal) | Oral, daily, up to 120 mg/kg for 92 days | Sustained tumor regression | [5][9] |

| Patient-Derived Xenograft (PDX) | MSI-H Solid Tumors | Oral, daily | Dose-dependent tumor growth inhibition |[1][2][3][5] |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that HRO761 exposure is linear with the oral dose administered.[2][6] The compound achieves blood concentrations that correlate with anti-tumor efficacy.[5] In a study with SW48 xenografts, free HRO761 blood concentrations were maintained above the unbound GI₉₀, correlating with tumor growth inhibition.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the preclinical evaluation of HRO761.

This biochemical assay measures the ability of a compound to inhibit the ATPase activity of the WRN helicase, which is essential for its function.

-

Objective: To determine the IC₅₀ value of HRO761 against WRN helicase.

-

Methodology: A fluorescence-based assay is typically used to evaluate ATPase activity.[10][11] The assay measures the amount of ADP produced by the hydrolysis of ATP by the WRN enzyme in the presence of a DNA substrate. The reaction is initiated by adding the WRN enzyme, DNA substrate, and ATP.[12] Following an incubation period, an ADP detection reagent is added, which generates a fluorescent signal proportional to the amount of ADP produced.[12] The assay is performed with a range of HRO761 concentrations to determine the dose-dependent inhibition of ATPase activity.

-

Data Analysis: The fluorescence intensity is measured, and the data is normalized to controls. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

These cell-based assays assess the effect of HRO761 on the proliferation and survival of cancer cells.

-

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) and the long-term survival effects of HRO761 on MSI-H and MSS cell lines.

-

Methodology (Cell Viability): Cancer cells are seeded in 384-well plates and treated with a serial dilution of HRO761 for a period of 72-120 hours.[3][13] Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[13]

-

Methodology (Clonogenic Assay): This assay assesses the ability of a single cell to form a colony (defined as at least 50 cells).[14][15][16] Cells are seeded at a low density and treated with HRO761.[14] They are then incubated for 10-14 days to allow for colony formation.[5] Subsequently, the colonies are fixed and stained with crystal violet for visualization and counting.[14][16]

-

Data Analysis: For viability assays, luminescence is measured and GI₅₀ values are calculated. For clonogenic assays, the number of colonies in treated versus untreated plates is used to calculate the surviving fraction.

Immunoblotting (Western blotting) is used to detect changes in protein expression and post-translational modifications, providing insights into the cellular response to HRO761.

-

Objective: To detect the activation of the DNA Damage Response (DDR) and the degradation of WRN protein following HRO761 treatment.

-

Methodology: MSI-H and MSS cells are treated with HRO761 for various durations.[5] Whole-cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane.[17] The membrane is probed with primary antibodies specific for proteins of interest, such as phosphorylated ATM (pATM), phosphorylated CHK2 (pCHK2), γH2AX (a marker of DNA double-strand breaks), and total WRN.[5][18][19] A secondary antibody conjugated to a fluorescent dye or an enzyme is then used for detection.[17]

-

Data Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine changes in their levels or phosphorylation status relative to loading controls like actin or tubulin.

Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of HRO761 in a physiological setting.

-

Objective: To assess the dose-dependent anti-tumor activity of HRO761 in vivo.

-

Methodology: Patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models are established by implanting human tumor tissue or cell lines into immunocompromised mice (e.g., NSG mice).[20][21][22][23] Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.[21] HRO761 is administered orally at various doses, typically once daily.[5] Tumor volume and mouse body weight are measured regularly throughout the study.[5][21] Pharmacodynamic studies may also be conducted by collecting tumor tissue at specific time points to analyze biomarkers by immunoblotting or immunohistochemistry.[5]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

The preclinical data for HRO761 strongly support its development as a targeted therapy for MSI-H cancers. Its novel allosteric mechanism of action confers high selectivity for WRN, and its pharmacological activity translates into potent and selective anti-tumor effects in preclinical models. The synthetic lethal approach of targeting WRN in MSI-H tumors represents a promising strategy for a patient population with unmet medical needs. Ongoing clinical trials will further elucidate the safety and efficacy of HRO761 in patients.[1][2][3][5][6]

References

- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. genscript.com [genscript.com]

- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Hro-761 | C31H31ClF3N9O5 | CID 166140536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Clonogenic Assay [bio-protocol.org]

- 15. Clonogenic Assay [en.bio-protocol.org]

- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. General Immunoblotting Protocol | Rockland [rockland.com]

- 18. researchgate.net [researchgate.net]

- 19. Development of DNA Damage Response Signaling Biomarkers using Automated, Quantitative Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 22. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 23. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

Unveiling Target Engagement of WRN Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers with microsatellite instability (MSI). The development of potent and selective WRN inhibitors represents a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation for studying the target engagement of WRN inhibitors, with a focus on a hypothetical, yet representative, "WRN inhibitor 8."

Introduction to WRN and Its Inhibition

The WRN protein is a multifunctional enzyme possessing both 3'-5' helicase and 3'-5' exonuclease activities, crucial for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] In microsatellite-stable (MSS) cells, the mismatch repair (MMR) pathway and WRN provide redundant mechanisms for DNA repair. However, in MSI-high (MSI-H) tumors, which are deficient in MMR, cancer cells become heavily reliant on WRN for survival.[3] Inhibition of WRN's helicase activity in these cells leads to the accumulation of DNA double-strand breaks at expanded TA-dinucleotide repeats, ultimately triggering apoptosis and cell death.[4][5] This synthetic lethal relationship forms the basis for the therapeutic targeting of WRN in MSI-H cancers.[6]

Key Target Engagement Strategies

Confirming that a WRN inhibitor directly binds to and modulates the function of the WRN protein within the complex cellular environment is paramount for its preclinical and clinical development. Key strategies to assess target engagement include direct measurement of inhibitor binding and quantification of the downstream pharmacodynamic effects of this engagement.

Quantitative Data Summary

The following tables summarize key quantitative data points that are crucial for evaluating the target engagement and efficacy of a WRN inhibitor.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) |

| WRN Helicase Inhibition IC50 | 5 nM | HCT-116 (MSI-H) |

| BLM Helicase Inhibition IC50 | >10,000 nM | HCT-116 (MSI-H) |

| Cell Viability IC50 (4 days) | 20 nM | HCT-116 (MSI-H) |

| Cell Viability IC50 (4 days) | >10,000 nM | HT-29 (MSS) |

Data is hypothetical and for illustrative purposes.

Table 2: Cellular Target Engagement and Pharmacodynamic Markers for this compound

| Assay | Endpoint | Value | Cell Line |

| Cellular Thermal Shift Assay (CETSA) | Target Occupancy for GI50 | >90% | HCT-116 (MSI-H) |

| Western Blot | WRN Protein Degradation (8h) | >75% | HCT-116 (MSI-H) |

| Immunofluorescence | γH2AX Induction (24h) | >5-fold increase | HCT-116 (MSI-H) |

| Western Blot | pKAP1 (S824) Induction (24h) | >4-fold increase | HCT-116 (MSI-H) |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for key target engagement and pharmacodynamic assays are provided below.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay directly assesses the binding of an inhibitor to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.[7][8]

Protocol:

-

Cell Culture and Treatment:

-

Plate HCT-116 (MSI-H) and HT-29 (MSS) cells and grow to 80-90% confluency.

-

Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in PBS containing protease inhibitors.

-

Aliquot cell suspensions into PCR tubes.

-

Heat the cell suspensions at a specific temperature (e.g., 52°C, to be optimized for WRN) for 3 minutes in a thermal cycler, leaving a set of samples at room temperature as a control.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

-

-

Protein Quantification and Western Blotting:

-

Carefully collect the supernatant.

-

Quantify the total protein concentration in the soluble fraction using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Analyze the levels of soluble WRN protein by Western blotting using a specific anti-WRN antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble WRN protein as a function of inhibitor concentration to generate a target engagement curve and determine the concentration required for 90% target occupancy.[9]

-

WRN Protein Degradation Assay

Inhibition of WRN can lead to its degradation, particularly in MSI-H cells.[3] This can be monitored by Western blotting.

Protocol:

-

Cell Culture and Treatment:

-

Plate HCT-116 and HT-29 cells.

-

Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against WRN and a loading control (e.g., actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for WRN and the loading control.

-

Normalize the WRN signal to the loading control and express the results as a percentage of the time 0 control.

-

Immunofluorescence for DNA Damage Markers (γH2AX)

Inhibition of WRN in MSI-H cells leads to DNA double-strand breaks, which can be visualized by the phosphorylation of histone H2AX (γH2AX).[3]

Protocol:

-

Cell Culture and Treatment:

-

Grow HCT-116 and HT-29 cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound (e.g., 100 nM) or a vehicle control for 24 hours. Etoposide can be used as a positive control for DNA damage.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with a primary antibody against γH2AX (Ser139) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-